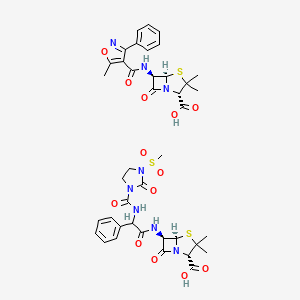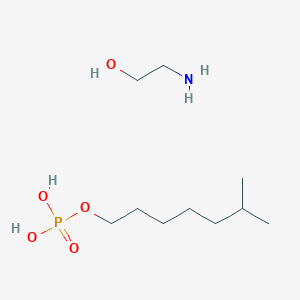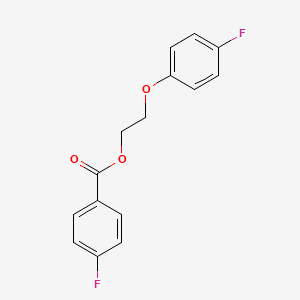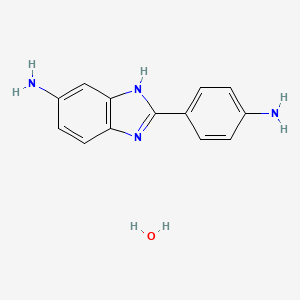![molecular formula C10H13ClN2O2 B14469610 3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride CAS No. 65180-02-1](/img/structure/B14469610.png)
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group, an ethenyloxyethyl side chain, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and ethenyloxyethyl groups. One common method involves the reaction of 3-carbamoylpyridine with 2-(ethenyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the ethenyloxyethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-substituted pyridinium salts.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as ionic liquids and liquid crystals, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoyl-1-(4-carboxybenzyl)pyridinium chloride: This compound has a similar structure but with a carboxybenzyl group instead of an ethenyloxyethyl group.
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium chloride: This compound features a dimethylaminoethyl side chain instead of an ethenyloxyethyl group.
Uniqueness
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxyethyl side chain, in particular, may enhance its solubility and reactivity compared to similar compounds.
Propiedades
Número CAS |
65180-02-1 |
|---|---|
Fórmula molecular |
C10H13ClN2O2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-2-14-7-6-12-5-3-4-9(8-12)10(11)13;/h2-5,8H,1,6-7H2,(H-,11,13);1H |
Clave InChI |
HHMMVHLBUKHGND-UHFFFAOYSA-N |
SMILES canónico |
C=COCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



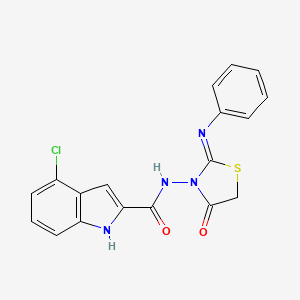
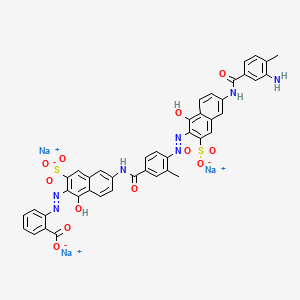
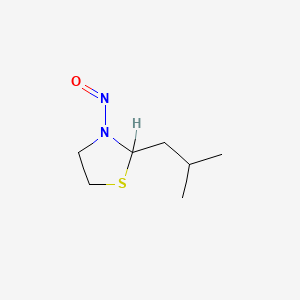

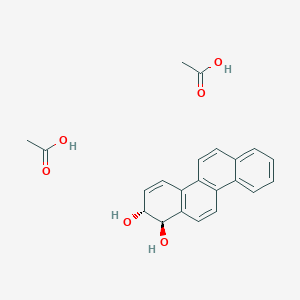
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
